9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)-
Overview
Description
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of amino, hydroxy, and hydroxyethoxy groups attached to the anthracenedione core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- typically involves the following steps:
Nitration and Reduction: The starting material, anthracene, undergoes nitration to introduce nitro groups, followed by reduction to form amino groups.
Hydroxylation: The amino-anthracene derivative is then hydroxylated to introduce hydroxy groups at specific positions.
Ethoxylation: Finally, the hydroxy groups are ethoxylated using ethylene oxide under controlled conditions to form the hydroxyethoxy groups.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Catalysts and solvents are often used to enhance reaction rates and yields.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions, often using reducing agents like sodium borohydride or lithium aluminum hydride, can convert the quinone structure back to hydroquinone derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, such as nucleophilic substitution, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted anthracenedione derivatives.
Scientific Research Applications
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer properties, as anthraquinone derivatives are known to exhibit cytotoxic effects against cancer cells.
Industry: Utilized in the production of dyes and pigments, where its derivatives impart vibrant colors to textiles and other materials.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- involves its interaction with cellular components at the molecular level:
Molecular Targets: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Pathways Involved: It can induce the generation of reactive oxygen species (ROS), causing oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
- 9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy-
- 9,10-Anthracenedione, 1-amino-4-hydroxy-
- 1,4-Diamino-9,10-anthracenedione
Comparison:
- Unique Functional Groups: The presence of the hydroxyethoxy group in 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- distinguishes it from other anthracenedione derivatives, imparting unique solubility and reactivity properties.
- Applications: While other derivatives are primarily used in dyes and pigments, the hydroxyethoxy derivative has broader applications in medicine and biology due to its enhanced interaction with biological molecules.
Properties
IUPAC Name |
1-amino-4-hydroxy-2-(2-hydroxyethoxy)anthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c17-14-11(22-6-5-18)7-10(19)12-13(14)16(21)9-4-2-1-3-8(9)15(12)20/h1-4,7,18-19H,5-6,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSMMVQJQULRFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066271 | |
Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17869-07-7 | |
Record name | 1-Amino-4-hydroxy-2-(2-hydroxyethoxy)-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17869-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017869077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-amino-4-hydroxy-2-(2-hydroxyethoxy)anthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.002 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9,10-ANTHRACENEDIONE, 1-AMINO-4-HYDROXY-2-(2-HYDROXYETHOXY)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZ3TXH2YBX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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